4-Chloro-3-methylbenzylamine hydrochloride

Description

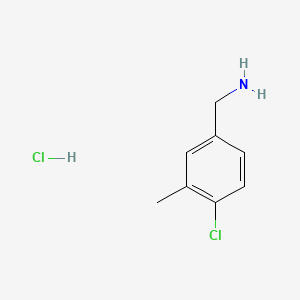

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-chloro-3-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNIGUUQWGGELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264198-68-6 | |

| Record name | (4-chloro-3-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 3 Methylbenzylamine Hydrochloride

Direct Synthetic Routes

Direct synthetic routes to 4-chloro-3-methylbenzylamine hydrochloride primarily involve the formation of the amine followed by its conversion to the hydrochloride salt.

Amination Reactions of Precursors

A primary method for the synthesis of benzylamines is the amination of a suitable precursor, typically a benzyl (B1604629) halide. In the case of 4-chloro-3-methylbenzylamine, the logical precursor would be 4-chloro-3-methylbenzyl chloride. This reaction involves the nucleophilic substitution of the chlorine atom on the benzylic carbon with an amino group.

The reaction is often carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and can be performed under pressure in an autoclave to ensure the ammonia (B1221849) remains in a liquid state and to facilitate the reaction. The reaction temperature and pressure are critical parameters that are optimized to achieve a good yield and selectivity. For instance, the synthesis of 4-chlorobenzylamine (B54526) from 4-chlorobenzyl chloride and aqueous ammonia has been reported to proceed at temperatures between 30-34°C. google.com

A representative reaction is shown below:

| Precursor | Reagent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| 4-Chlorobenzyl chloride | Ammonia | Methanol | 90 | 15001.5 Torr | 99.7 | google.com |

| p-Chlorobenzyl chloride | Ammonia | tert-Butyl methyl ether | 20 | Autoclave | 85 | chemicalbook.com |

Table 1: Representative Conditions for the Amination of Benzyl Chlorides

Salt Formation from Free Base Amines and Hydrochloric Acid

Once the free base of 4-chloro-3-methylbenzylamine has been synthesized and purified, it is converted to its hydrochloride salt. This is a standard acid-base reaction that serves to improve the stability and handling of the amine, which is often a liquid or low-melting solid in its free base form.

The process typically involves dissolving the purified 4-chloro-3-methylbenzylamine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol. A solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is then added to the amine solution. The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can be collected by filtration. The collected solid is then typically washed with a small amount of the solvent to remove any residual impurities and dried to yield the final this compound product.

For example, a general procedure for the formation of a benzylamine (B48309) hydrochloride salt involves dissolving the amine in ethanol and treating it with a solution of hydrogen chloride in diethyl ether.

Indirect Synthesis and Precursor Chemistry

Indirect synthetic routes involve the preparation of a precursor molecule that is then converted to 4-chloro-3-methylbenzylamine. This approach can be advantageous if the starting materials for the indirect route are more readily available or if the direct routes suffer from low yields or difficult purifications.

Synthesis from Related Benzaldehyde (B42025) or Halogenated Aromatic Precursors

A common indirect route to benzylamines is through the reductive amination of the corresponding benzaldehyde. In this case, 4-chloro-3-methylbenzaldehyde (B52831) would be the key intermediate. This aldehyde can be synthesized from the corresponding toluene (B28343) derivative, 4-chloro-3-methyltoluene. The conversion of a methyl group on a benzene (B151609) ring to an aldehyde can be achieved through various oxidation methods.

Once 4-chloro-3-methylbenzaldehyde is obtained, it can be converted to 4-chloro-3-methylbenzylamine via reductive amination. masterorganicchemistry.comlibretexts.org This reaction involves the formation of an imine intermediate by reacting the aldehyde with ammonia, followed by the reduction of the imine to the desired amine. libretexts.org

A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ with a metal catalyst like nickel or cobalt). masterorganicchemistry.comtaylorandfrancis.com The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For example, sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion in the presence of the unreacted aldehyde. masterorganicchemistry.com

The general scheme for this two-step process is as follows:

Imine Formation: Cl-C₆H₃(CH₃)-CHO + NH₃ ⇌ Cl-C₆H₃(CH₃)-CH=NH + H₂O

Reduction: Cl-C₆H₃(CH₃)-CH=NH + [H] → Cl-C₆H₃(CH₃)-CH₂NH₂

| Aldehyde Precursor | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | Ammonia | H₂/Ni-NiOC | Methanol | 90 | 99.7 | google.com |

| General Aldehydes/Ketones | Ammonia | NaBH₄ | Methanol | Room Temp | - | masterorganicchemistry.com |

Table 2: General Conditions for Reductive Amination of Aldehydes

Another indirect route could start from a more functionalized aromatic precursor. For instance, a patent describes the multi-step synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde starting from 2-chloro-5-bromobenzoic acid. google.com While this leads to a different final product, the chemical transformations involved, such as Friedel-Crafts acylation, Wolff-Kishner reduction, and formylation, illustrate the types of reactions that can be used to build up the required substitution pattern on the benzene ring before introducing the aminomethyl group.

Conversion of Other Substituted Benzylamines

In some cases, it may be feasible to synthesize 4-chloro-3-methylbenzylamine from another, more accessible substituted benzylamine. This would involve chemical modifications to the aromatic ring of the starting benzylamine. For example, if a benzylamine with a different substitution pattern were available, it might be possible to introduce the chloro and methyl groups through electrophilic aromatic substitution reactions. However, the amino group is a strong activating group and can direct incoming electrophiles to the ortho and para positions, which may not lead to the desired 3-methyl-4-chloro substitution pattern. Furthermore, the amino group may need to be protected during these reactions to prevent side reactions.

A more plausible, though not explicitly documented, approach could involve the conversion of 4-chloro-3-methylaniline (B14550). The conversion of an aniline (B41778) to a benzylamine requires the introduction of a one-carbon unit at the position of the amino group, which is not a straightforward transformation. A more viable, albeit multi-step, route starting from 4-chloro-3-methylaniline might involve a Sandmeyer reaction to introduce a cyano group, followed by reduction of the resulting benzonitrile (B105546) to the benzylamine.

Advanced Synthetic Techniques and Optimization

The synthesis of benzylamines, including 4-chloro-3-methylbenzylamine, can be optimized using advanced synthetic techniques. These methods aim to improve yields, reduce reaction times, and employ more environmentally benign reagents and conditions.

One area of advancement is in catalysis. For example, copper-catalyzed cross-dehydrogenative coupling has been developed for the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines. chemistryviews.org This method offers a direct route to the amine from a readily available hydrocarbon, bypassing the need to pre-functionalize the benzylic position.

In the context of reductive amination, research has focused on developing more efficient and selective catalysts. For instance, cobalt-based composites have been shown to be effective for the catalytic amination of aromatic aldehydes in the presence of hydrogen. libretexts.org These catalysts can operate under relatively mild conditions and offer high yields of the desired amine.

Structural optimization of benzylamine derivatives is another area of active research, particularly in the context of medicinal chemistry. nih.govnih.gov While not directly a synthetic technique for the hydrochloride salt itself, these studies often involve the development of novel synthetic routes to access a variety of substituted benzylamines. The insights gained from these studies can often be applied to improve the synthesis of related compounds.

Finally, the optimization of reaction conditions, such as solvent, temperature, pressure, and catalyst loading, is a continuous effort in chemical synthesis to maximize the efficiency and cost-effectiveness of producing the target molecule.

Reaction Condition Optimization for Yield and Selectivity

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated to maximize product yield and minimize the formation of byproducts include the choice of catalyst, solvent, temperature, pressure, and the ratio of reactants.

Reductive Amination of 4-Chloro-3-methylbenzaldehyde:

This one-pot reaction involves the condensation of 4-chloro-3-methylbenzaldehyde with ammonia to form an imine, which is subsequently reduced to the desired primary amine. The selection of the catalyst and reducing agent is critical for high selectivity.

Recent studies have highlighted the efficacy of in-situ generated cobalt catalysts from cobalt(II) chloride and a reducing agent like sodium borohydride or sodium triethylborohydride. acs.orgnih.gov These amorphous cobalt particles have shown high activity and selectivity for the synthesis of primary amines from various aldehydes and ketones using aqueous ammonia and hydrogen gas under relatively mild conditions. acs.orgnih.gov For instance, a study on the reductive amination of various aldehydes demonstrated that optimal conditions could involve using a cobalt precursor with an activator under a hydrogen atmosphere at elevated temperatures. acs.org Iron-based catalysts, supported on materials like nitrogen-doped silicon carbide, have also emerged as a cost-effective and sustainable option for the reductive amination of aldehydes and ketones with aqueous ammonia. nih.gov

Optimization of this process often involves a systematic variation of parameters as illustrated in the following hypothetical data table, based on general principles of reductive amination:

Table 1: Hypothetical Optimization of Reductive Amination of 4-Chloro-3-methylbenzaldehyde

| Entry | Catalyst (mol%) | Reducing Agent | Solvent | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | Selectivity to Primary Amine (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5% Ni/SiO₂ | H₂ | Methanol | 80 | 20 | 75 | 85 |

| 2 | 2.5% CoCl₂ + 3% NaBH₄ | H₂ | Ethanol | 80 | 10 | 92 | 95 |

| 3 | 5% Fe/(N)SiC | H₂ | Water | 140 | 65 | 88 | 92 |

| 4 | 5% Pd/C | H₂ | Isopropanol | 100 | 30 | 85 | 80 (potential for dehalogenation) |

This table is illustrative and based on general findings in the field. Specific results for 4-chloro-3-methylbenzaldehyde may vary.

Reduction of 4-Chloro-3-methylbenzonitrile (B1350899):

The direct hydrogenation of 4-chloro-3-methylbenzonitrile to 4-chloro-3-methylbenzylamine is another viable route. The primary challenge in this method is preventing the formation of secondary and tertiary amine byproducts.

Catalyst choice is paramount, with nickel-based catalysts being extensively studied. Raney nickel, for example, is a classic catalyst for nitrile hydrogenation. rsc.org Its activity can be enhanced, and selectivity towards the primary amine can be improved by modifying it with alkali metal carbonates or hydrogencarbonates. google.com Supported nickel catalysts, such as highly dispersed nickel on silicon carbide (Ni/SiC), have also shown high performance for the hydrogenation of nitriles to primary amines, even without the addition of ammonia, which is often used to suppress byproduct formation. rsc.org

Iron catalysts have also been evaluated for the hydrogenation of substituted nitriles like 4-chlorobenzonitrile, offering a more economical alternative to precious metal catalysts. researchgate.net The reaction conditions, including hydrogen and ammonia pressure, temperature, and solvent, significantly influence the yield and selectivity. researchgate.net

A hypothetical optimization for this process is presented below:

Table 2: Hypothetical Optimization of the Reduction of 4-Chloro-3-methylbenzonitrile

| Entry | Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Additive | Yield (%) | Selectivity to Primary Amine (%) |

|---|---|---|---|---|---|---|---|

| 1 | Raney Ni | Ethanol | 100 | 50 | - | 80 | 75 |

| 2 | Raney Ni (K₂CO₃ modified) | Ethanol | 120 | 50 | Ammonia | 90 | 95 |

| 3 | 5% Ni/SiC | Methanol | 120 | 40 | - | 88 | 92 |

| 4 | 8.5 mol% Fe/SiO₂ | Isopropanol | 120 | 50 | Ammonia | 78 | 85 |

This table is illustrative and based on general findings in the field. Specific results for 4-chloro-3-methylbenzonitrile may vary.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory setting to larger quantities introduces several challenges that need to be addressed to ensure safety, efficiency, and consistent product quality.

For the reductive amination of 4-chloro-3-methylbenzaldehyde , heat management becomes a critical factor. The hydrogenation step is typically exothermic, and on a larger scale, efficient heat dissipation is necessary to prevent temperature runaways, which could lead to side reactions or compromise safety. The addition of reagents, particularly the reducing agent or the hydrogen gas, must be carefully controlled. For industrial-scale production of benzylamine from benzaldehyde, the reaction is often carried out in a pressure vessel where hydrogen is introduced incrementally. chemicalbook.com The catalyst, often a heterogeneous catalyst like Raney nickel, needs to be effectively suspended in the reaction mixture to ensure good mass transfer. chemicalbook.com Post-reaction, the separation of the catalyst can be achieved through filtration, and the product is then purified by vacuum distillation. chemicalbook.com

When scaling up the reduction of 4-chloro-3-methylbenzonitrile , catalyst handling and recovery are significant considerations. For slurry-phase reactions using catalysts like Raney nickel, ensuring uniform catalyst distribution in a larger reactor volume is crucial for consistent reaction rates. Catalyst filtration and the potential for pyrophoric catalysts to ignite upon exposure to air must be handled with appropriate safety measures. The use of fixed-bed reactors with supported catalysts can simplify catalyst separation and allow for continuous processing, which is often more efficient for large-scale production. rsc.org The management of gaseous reagents like hydrogen and ammonia at a larger scale requires robust engineering controls to ensure safe handling and precise metering. The purification of the final product, typically through distillation, needs to be optimized to remove any unreacted starting material, byproducts, and solvent efficiently.

In both synthetic routes, the final step of forming the hydrochloride salt by treating the free amine with hydrochloric acid must also be carefully controlled on a larger scale to manage the exothermic nature of the neutralization reaction and to ensure the desired crystalline form of the product is obtained.

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Methylbenzylamine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of 4-chloro-3-methylbenzylamine is a key center of reactivity, functioning as a nucleophile in various organic transformations. Its reactivity is influenced by the electronic properties of the substituted benzyl (B1604629) group.

The amine functionality of 4-chloro-3-methylbenzylamine readily participates in amide bond formation when reacted with activated carboxylic acids or their derivatives. The direct condensation with a carboxylic acid is generally unfavorable due to a competing acid-base reaction. chemscene.com Therefore, the carboxylic acid must first be activated.

Common methods for this activation include conversion to highly electrophilic species such as acyl chlorides, acid anhydrides, or active esters. chemscene.com The Schotten-Baumann reaction, for instance, involves the acylation of the amine using an acyl chloride, typically in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. chemscene.com

Alternatively, a wide array of coupling reagents can be employed to facilitate the reaction directly from the carboxylic acid and amine. These reagents work by forming a highly reactive intermediate in situ. researchgate.net Popular classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. acs.orgnih.gov For example, carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemscene.comnih.gov Phosphonium-based reagents generate acyloxy-phosphonium species, while uronium reagents like HATU form activated esters. acs.orgnih.gov These reactions are typically performed at room temperature in aprotic solvents. chemscene.comacs.org

| Reagent Class | Examples | Activating Principle |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Formation of a highly reactive O-acylisourea intermediate. chemscene.comnih.gov |

| Phosphonium Salts | BOP, PyBOP | Generation of acyloxy-phosphonium intermediates. nih.gov |

| Uronium/Aminium Salts | HATU, HBTU | Creation of activated N-hydroxybenzotriazole esters. nih.gov |

| Other | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Conversion of carboxylic acid to acyl chloride prior to reaction. chemscene.com |

The primary amine of 4-chloro-3-methylbenzylamine can undergo condensation with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.gov This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. ajgreenchem.com

The formation of the imine is an equilibrium process. researchgate.net To drive the reaction to completion, the water byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. researchgate.net Conversely, imines can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. nih.govresearchgate.net Imines are versatile intermediates in organic synthesis, for example, in the multicomponent synthesis of various N-heterocycles. researchgate.net

| Carbonyl Compound Class | Specific Example | Resulting Imine Subclass |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde (B42025) | N-benzylidene-1-(4-chloro-3-methylphenyl)methanamine |

| Aliphatic Aldehyde | Propanal | N-propylidene-1-(4-chloro-3-methylphenyl)methanamine |

| Aromatic Ketone | Acetophenone | N-(1-phenylethylidene)-1-(4-chloro-3-methylphenyl)methanamine |

| Aliphatic Ketone | Acetone | N-isopropylidene-1-(4-chloro-3-methylphenyl)methanamine |

Reactions Involving the Aromatic Ring

The aromatic ring of 4-chloro-3-methylbenzylamine hydrochloride possesses two primary substituents that direct further reactions: a chloro group and a methyl group. The benzylamine (B48309) moiety (-CH₂NH₃⁺) under acidic conditions acts as a deactivating, meta-directing group.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemicalbook.com The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or benzenonium ion), followed by the loss of a proton to restore aromaticity. researchgate.netnih.gov The rate and regioselectivity of the substitution are governed by the nature of the substituents already present on the ring.

In 4-chloro-3-methylbenzylamine, the substituents have competing effects:

Methyl group (-CH₃): An activating, ortho, para-directing group due to inductive effects and hyperconjugation.

Chloro group (-Cl): A deactivating, ortho, para-directing group. The inductive effect withdraws electron density, deactivating the ring, while the lone pairs on the chlorine can stabilize the carbocation intermediate at the ortho and para positions through resonance.

Aminomethyl group (-CH₂NH₂): In its neutral form, this group is typically weakly activating and ortho, para-directing. However, as the hydrochloride salt or under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the amine is protonated to -CH₂NH₃⁺. This protonated group is strongly deactivating and meta-directing due to its powerful inductive electron-withdrawing effect.

Given these competing influences, predicting the outcome of an EAS reaction is complex. The strongly deactivating -CH₂NH₃⁺ group would significantly reduce the ring's reactivity towards electrophiles and would direct incoming electrophiles to the positions meta to it (C5 and C1). The activating methyl group at C3 and the deactivating chloro group at C4 will also influence the final product distribution. Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Cl₂/FeCl₃) would likely require harsh conditions and may result in a mixture of isomers. researchgate.netmdpi.com

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₂NH₃⁺ | 1 | Strongly Deactivating | meta (to C5, C1-already substituted) |

| -CH₃ | 3 | Activating | ortho, para (to C2, C4-already substituted, C6) |

| -Cl | 4 | Deactivating | ortho, para (to C3-already substituted, C5) |

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, NAS typically proceeds through an addition-elimination mechanism. ajgreenchem.com This involves the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The leaving group is then expelled in the second step, restoring the aromaticity of the ring. researchgate.net

This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgnih.gov These groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.

In the case of 4-chloro-3-methylbenzylamine, the chlorine atom is the potential leaving group. However, the other substituents on the ring are not strongly electron-withdrawing. The methyl group is electron-donating, and the aminomethyl group is only weakly deactivating. Therefore, nucleophilic aromatic substitution on this compound is expected to be very difficult and would likely require extremely harsh conditions, such as very high temperatures or the use of very strong nucleophiles/bases. researchgate.net Under such forceful conditions, an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate might occur, which could lead to a mixture of isomeric products. researchgate.net

Complexation and Ligand Chemistry

Benzylamine and its derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals. The primary amine group contains a lone pair of electrons on the nitrogen atom, which can be donated to an electron-deficient metal center to form a coordinate covalent bond. 4-Chloro-3-methylbenzylamine can thus function as a monodentate ligand, coordinating to a metal ion through its amine nitrogen.

The formation of such complexes typically involves reacting the amine with a metal salt in a suitable solvent. ajgreenchem.com The resulting coordination complexes can exhibit various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. For example, platinum(IV) complexes with benzylamine derivatives have been synthesized, forming octahedral geometries. researchgate.net Similarly, benzylamine has been shown to coordinate to zinc in both tetrahedral and square-pyramidal environments and to palladium to form square planar complexes. nih.gov

The electronic and steric properties of the substituents on the aromatic ring can influence the stability and structure of the resulting metal complexes. The chloro and methyl groups in 4-chloro-3-methylbenzylamine could affect the electron density on the nitrogen atom and impose steric constraints around the coordination site.

| Metal Ion | Example Complex Structure | Coordination Geometry | Reference |

|---|---|---|---|

| Platinum(IV) | [PtCl₄(4-chlorobenzylamine)₂] | Octahedral | researchgate.net |

| Zinc(II) | [Zn(Phthalocyanine)(Benzylamine)] | Square-pyramidal | nih.gov |

| Palladium(II) | [PdCl(C₆H₄CH₂NH₂-C,N)(Pyridine)] | Square planar | |

| Cobalt(II) | [Co(Schiff Base)₂(benzylamine)₂] | Octahedral | researchgate.net |

Coordination with Transition Metal Ions

The benzylamine moiety of this compound possesses a primary amine group (-NH2) that can act as a Lewis base, donating its lone pair of electrons to a transition metal ion, which acts as a Lewis acid. This interaction leads to the formation of coordination complexes. The coordination of benzylamine and its derivatives to transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) has been a subject of study, often involving the formation of Schiff base ligands first.

In a typical scenario, the this compound would first be deprotonated to the free amine, 4-chloro-3-methylbenzylamine. This free amine can then coordinate directly to a metal center. The coordination can be influenced by several factors including the nature of the metal ion, the solvent system, and the presence of other ligands.

For instance, the reaction of a substituted benzylamine with a metal salt like copper(II) chloride in a suitable solvent such as methanol (B129727) or ethanol (B145695) can lead to the formation of a metal complex. The general reaction can be represented as:

n(4-Cl-3-Me-C₆H₃CH₂NH₂) + M(L)ₓ → [M(4-Cl-3-Me-C₆H₃CH₂NH₂)ₙ]Lₓ

Where M is the transition metal, L is an existing ligand on the metal (e.g., Cl⁻, H₂O), and n is the number of benzylamine ligands coordinated to the metal. The coordination number and the resulting geometry of the complex (e.g., tetrahedral, square planar, octahedral) are dependent on the metal ion and the steric and electronic properties of the ligands. researchgate.netuomustansiriyah.edu.iq

Interactive Data Table: Hypothetical Coordination Complexes

Since no specific experimental data for this compound was found, the following table presents hypothetical examples of coordination complexes that could be formed based on the known coordination chemistry of similar benzylamine derivatives.

| Metal Ion (Mⁿ⁺) | Assumed Geometry | Potential Complex Formula |

| Cu²⁺ | Square Planar | [Cu(4-Cl-3-Me-C₆H₃CH₂NH₂)₄]Cl₂ |

| Ni²⁺ | Octahedral | [Ni(4-Cl-3-Me-C₆H₃CH₂NH₂)₆]Cl₂ |

| Co²⁺ | Tetrahedral | [Co(4-Cl-3-Me-C₆H₃CH₂NH₂)₂Cl₂] |

| Zn²⁺ | Tetrahedral | [Zn(4-Cl-3-Me-C₆H₃CH₂NH₂)₂Cl₂] |

Formation of Organometallic Intermediates

The formation of organometallic intermediates involving this compound is less direct than its coordination chemistry. Organometallic compounds are characterized by at least one direct bond between a carbon atom of an organic molecule and a metal. While the primary amine group readily coordinates to metals, forming a metal-nitrogen bond, the formation of a metal-carbon bond with the benzyl or phenyl group of 4-chloro-3-methylbenzylamine is a more complex process.

One potential pathway to an organometallic intermediate is through ortho-metalation (or cyclometalation). In this type of reaction, a metal ion, already coordinated to the nitrogen of the benzylamine, can activate a C-H bond on the aromatic ring, typically at the ortho position to the benzyl group. This results in the formation of a stable five-membered metallacycle. The presence of the chloro and methyl groups on the ring can influence the regioselectivity and reactivity of this process.

A general representation of an ortho-metalation reaction is as follows:

[M(L)ₓ(4-Cl-3-Me-C₆H₃CH₂NH₂)] → [M(L)ₓ₋₁(C₁-N-chelate)] + HL

Where the C₁-N-chelate represents the bidentate ligand formed by the ortho-metalated benzylamine. Such reactions are well-documented for various transition metals, including palladium, platinum, rhodium, and ruthenium, and are important in the context of C-H bond activation and catalysis.

Another possibility for forming organometallic intermediates is through the reaction of 4-chloro-3-methylbenzylamine with highly reactive organometallic reagents, such as organolithium or Grignard reagents. However, these reactions would more likely involve the amine proton rather than the formation of a stable organometallic intermediate with the benzylamine acting as the primary organic ligand.

Interactive Data Table: Potential Organometallic Reactions

The following table outlines hypothetical reactions that could lead to the formation of organometallic intermediates, based on known organometallic chemistry principles.

| Reagent/Catalyst | Reaction Type | Potential Organometallic Intermediate |

| Pd(OAc)₂ | Ortho-metalation | Palladacycle |

| [Rh(CO)₂Cl]₂ | C-H Activation | Rhodium-benzyl complex |

| n-BuLi | Lithiation (deprotonation) | N-lithiated benzylamine |

It is important to reiterate that the specific reactivity of this compound in these contexts has not been detailed in the available scientific literature. The discussions and data presented are based on established principles of coordination and organometallic chemistry with related compounds.

Spectroscopic Characterization and Analytical Method Development

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR can reveal the connectivity of atoms and their chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. In the case of 4-chloro-3-methylbenzylamine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the ammonium (B1175870) protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group on the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C5-H) | 7.3 - 7.5 | Doublet | ~8 |

| Aromatic H (C6-H) | 7.2 - 7.4 | Doublet of doublets or broad doublet | ~8, ~2 |

| Aromatic H (C2-H) | 7.1 - 7.3 | Singlet or narrow doublet | ~2 |

| Benzylic CH₂ | ~4.0 | Singlet | - |

| Methyl CH₃ | ~2.4 | Singlet | - |

| Ammonium NH₃⁺ | 8.5 - 9.5 | Broad Singlet | - |

Disclaimer: The chemical shifts are predicted based on the analysis of similar compounds such as 3-methylbenzylamine (B90883) and other substituted benzylamines. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shifts in the ¹³C NMR spectrum of this compound would be characteristic of the substituted benzene ring, the benzylic carbon, and the methyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CH₂NH₃⁺) | ~135 |

| C2 (C-H) | ~129 |

| C3 (C-CH₃) | ~138 |

| C4 (C-Cl) | ~133 |

| C5 (C-H) | ~128 |

| C6 (C-H) | ~126 |

| Benzylic CH₂ | ~43 |

| Methyl CH₃ | ~20 |

Disclaimer: The chemical shifts are predicted based on data from analogous compounds like 4-chloro-3-methylbenzoic acid and 3-methylbenzylamine. chemicalbook.comchemicalbook.com Actual experimental values may differ.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be utilized for unambiguous assignment of proton and carbon signals, especially for the aromatic region. COSY would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and intermolecular interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, key characteristic bands would arise from the N-H bonds of the ammonium group, C-H bonds of the aromatic ring and methyl/methylene groups, C=C stretching of the aromatic ring, and the C-Cl bond.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (Ammonium) | 1500 - 1600 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-H Bend (Aliphatic) | 1375 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Disclaimer: The predicted wavenumbers are based on typical ranges for these functional groups and data from similar molecules. nist.govchemicalbook.com Actual experimental values may vary.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3050 - 3100 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| Ring Breathing (Aromatic) | ~1000 | Strong |

| C-C Stretch (Aromatic) | 1580 - 1620 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Disclaimer: The predicted Raman shifts are based on the expected vibrational modes and data from analogous compounds. chemicalbook.com Actual experimental values can differ.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elucidating the structure of compounds like this compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula for this compound is C8H11ClN·HCl fishersci.co.uk. For mass spectrometric analysis, the free base, 4-Chloro-3-methylbenzylamine (C8H10ClN), is typically ionized.

The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) of 4-Chloro-3-methylbenzylamine can be calculated based on the exact masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, and ¹⁴N). This calculated accurate mass can then be compared with the experimentally determined value from an HRMS instrument. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition and identity.

Table 1: Theoretical Accurate Mass of Protonated 4-Chloro-3-methylbenzylamine

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Protonated Molecule ([M+H]⁺) | C₈H₁₁³⁵ClN⁺ | 156.0629 |

Note: The table shows the theoretical masses for the protonated molecule containing the two most abundant isotopes of chlorine, ³⁵Cl and ³⁷Cl.

In mass spectrometry, after the initial ionization, the molecule can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure and can be used for its confirmation. The fragmentation of protonated benzylamines, such as 4-Chloro-3-methylbenzylamine, is influenced by the functional groups present.

A primary fragmentation pathway for protonated benzylamines involves the neutral loss of ammonia (B1221849) (NH₃) nih.gov. Another common fragmentation in molecules with a benzyl (B1604629) group is the formation of a stable tropylium (B1234903) ion. For 4-Chloro-3-methylbenzylamine, the following fragmentation steps are plausible:

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the amino group, which is a common pathway for amines libretexts.orgmiamioh.edu.

Loss of NH₃: A characteristic fragmentation of protonated primary amines, leading to the formation of a carbocation nih.gov.

Benzylic Cleavage: The bond between the aromatic ring and the aminomethyl group can cleave, leading to characteristic fragments.

Loss of Cl or CH₃: The substituents on the benzene ring can also be lost as radicals.

Table 2: Plausible Mass Fragments of 4-Chloro-3-methylbenzylamine

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Fragmentation Pathway |

|---|---|---|---|

| [C₈H₁₀ClN]⁺ | Molecular Ion | 155 | Electron Ionization |

| [C₈H₇Cl]⁺ | Chloromethylstyrene cation | 138 | Loss of NH₃ |

| [C₇H₇]⁺ | Tropylium ion | 91 | Loss of CH₂N and Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for detecting and quantifying compounds containing chromophores, which are parts of a molecule that absorb light.

The benzene ring typically exhibits two main absorption bands: a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm. The presence of the chloro and methyl substituents on the benzene ring in 4-Chloro-3-methylbenzylamine is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzylamine (B48309). The hydrochloride salt form is not expected to significantly alter the absorption maxima compared to the free base in a neutral or acidic solution.

Table 3: Expected UV-Vis Absorption Characteristics

| Compound | Expected λmax (nm) | Chromophore |

|---|

Note: The expected λmax is an estimation based on the parent chromophore and the effect of substituents.

UV-Vis spectroscopy can be employed for the quantitative analysis of this compound based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The development of a quantitative method would involve the following steps:

Selection of Analytical Wavelength: The wavelength of maximum absorbance (λmax) should be chosen for the analysis. This provides the highest sensitivity and minimizes errors. Based on the expected electronic absorption characteristics, a wavelength in the range of 260-280 nm would likely be appropriate.

Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations would be prepared in a suitable solvent (e.g., methanol (B129727) or water).

Generation of a Calibration Curve: The absorbance of each standard solution would be measured at the selected λmax. A calibration curve would then be constructed by plotting absorbance versus concentration.

Analysis of Unknown Samples: The absorbance of a sample solution with an unknown concentration would be measured under the same conditions, and its concentration would be determined from the calibration curve.

The linearity of the calibration curve (typically evaluated by the coefficient of determination, R²) would need to be established over the desired concentration range to ensure the accuracy and reliability of the method.

Crystallographic and Solid State Investigations

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into molecular structure, conformation, and intermolecular interactions. However, no such study has been reported for 4-chloro-3-methylbenzylamine hydrochloride.

Determination of Molecular Structure and Conformation

A single-crystal X-ray diffraction analysis would be required to definitively determine the molecular structure and conformation of the 4-chloro-3-methylbenzylammonium cation and the chloride anion. This would involve elucidating bond lengths, bond angles, and torsion angles, which would describe the spatial orientation of the benzylamine's substituent groups. As of the latest available information, these structural parameters have not been experimentally determined and published.

Analysis of Crystal Packing and Lattice Parameters

The manner in which molecules are arranged in a crystal lattice, known as crystal packing, along with the dimensions of the unit cell (lattice parameters: a, b, c, α, β, γ), are fundamental properties derived from single-crystal X-ray diffraction data. This information is crucial for understanding the solid-state properties of a compound. Regrettably, there are no published crystallographic reports detailing the space group or unit cell parameters for this compound.

Elucidation of Intermolecular Interactions

Intermolecular interactions, such as hydrogen bonding and potentially halogen bonding, play a critical role in stabilizing the crystal structure. In the case of this compound, one would expect to observe hydrogen bonds between the ammonium (B1175870) group (-NH3+) and the chloride anion (Cl-), as well as potential weaker interactions involving the chlorine substituent. A detailed analysis of these interactions is contingent upon the availability of single-crystal X-ray diffraction data, which is currently not the case.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a versatile technique for analyzing polycrystalline materials. It is commonly used for phase identification, assessing sample purity, and studying polymorphism.

Phase Identification and Polymorphism Studies

A powder X-ray diffraction pattern serves as a unique "fingerprint" for a crystalline solid. This pattern could be used to identify this compound and to investigate the existence of different crystalline forms, or polymorphs. Each polymorph would exhibit a distinct PXRD pattern. No reference PXRD patterns for this compound have been found in common diffraction databases.

Crystallinity Assessment

PXRD can also be used to assess the degree of crystallinity of a sample. A highly crystalline material will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show a broad, diffuse halo. Without experimental data, the degree of crystallinity for typical samples of this compound remains uncharacterized in the scientific literature.

Cocrystallization and Salt-Cocrystal Research

The formation of cocrystals from salts, such as hydrochlorides, presents a unique set of opportunities and challenges in crystal engineering. The presence of the hydrochloride salt in this compound means that any cocrystal formed would technically be a salt-cocrystal, a crystalline solid containing an ionic salt and a neutral molecule (the coformer).

The foundation of crystal engineering lies in the concept of supramolecular synthons. These are structural units within a crystal that are formed by intermolecular interactions. The predictability of these synthons allows for a rational design of cocrystals. In the case of this compound, the primary components for forming supramolecular synthons are the benzylammonium cation and the chloride anion.

A key strategy in forming cocrystals with amine hydrochlorides is to introduce strong hydrogen bond donors that can interact with the chloride ion, which may be underutilized as a hydrogen bond acceptor in the pure salt crystal. nih.gov The benzylammonium cation provides a strong hydrogen bond donor in the -NH3+ group. The chloride anion (Cl-) is a strong hydrogen bond acceptor. The aromatic ring also offers the potential for π-π stacking interactions, while the chloro- substituent can participate in halogen bonding.

Potential supramolecular synthons for this compound in a cocrystal system could involve:

N-H...O and O-H...Cl- Hydrogen Bonds: A common approach is the use of carboxylic acids as coformers. This would introduce a robust supramolecular synthon where the carboxylic acid's hydroxyl group donates a hydrogen bond to the chloride ion (O-H...Cl-), and the ammonium group of the benzylamine (B48309) hydrochloride donates a hydrogen bond to the carbonyl oxygen of the carboxylic acid (N-H...O). This strategy has been successfully employed in the cocrystallization of other amine hydrochlorides, such as fluoxetine (B1211875) hydrochloride with benzoic, succinic, and fumaric acids. nih.govresearchgate.netdocumentsdelivered.com

Halogen Bonding: The chlorine atom on the benzene (B151609) ring of 4-chloro-3-methylbenzylamine can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. rsc.orgnih.gov This interaction could be exploited by selecting coformers with halogen bond acceptor sites, such as nitrogen or oxygen atoms.

The following table outlines potential supramolecular synthons that could be explored in the cocrystallization of this compound.

| Potential Coformer Functional Group | Expected Supramolecular Synthon | Interaction Type |

| Carboxylic Acid | R-COOH ... Cl- and N-H+ ... O=C | Hydrogen Bonding |

| Amide | N-H ... Cl- and N-H+ ... O=C | Hydrogen Bonding |

| Alcohol | R-OH ... Cl- | Hydrogen Bonding |

| Pyridine (B92270) | C-Cl ... N | Halogen Bonding |

The formation of a salt-cocrystal is a competitive process between the formation of the cocrystal and the crystallization of the individual components. The mechanism of formation can be complex and is often influenced by the experimental conditions.

One common method for preparing cocrystals is through reaction crystallization. In this method, the components are mixed in a solvent where they may have different solubilities. The formation of the cocrystal is driven by the supersaturation of the solution with respect to the cocrystal phase. nih.gov For this compound, this would involve selecting a suitable solvent and coformer where the salt-cocrystal is less soluble than the starting materials.

Studies on benzylamine and its chloride salts have shown that the formation of salt-cocrystal products can be highly specific. acs.org For instance, in the case of α-methylbenzylamine, the chirality of the free base and the salt played a crucial role in whether a salt-cocrystal could be formed. acs.org While 4-chloro-3-methylbenzylamine is not chiral, this highlights the subtle factors that can influence cocrystal formation.

The investigation into the formation mechanisms for salt-cocrystals of this compound would likely involve techniques such as:

Slurry Crystallization: Suspending the solid amine hydrochloride and coformer in a small amount of solvent to facilitate the conversion to the more stable cocrystal form.

Solvent Evaporation: Dissolving stoichiometric amounts of the components in a common solvent and allowing the solvent to evaporate slowly, leading to the crystallization of the cocrystal.

Grinding: Mechanochemical methods, such as neat or liquid-assisted grinding, can also be effective in forming cocrystals by providing the energy to break the initial crystal lattices and form new intermolecular interactions.

The characterization of the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy would be essential to confirm the formation of a new crystalline phase and to elucidate the nature of the intermolecular interactions. acs.org

While specific experimental data on the cocrystallization of this compound is not currently available in the cited literature, the principles of crystal engineering and the study of analogous systems provide a strong framework for the rational design and synthesis of its cocrystals. The exploration of various coformers and crystallization techniques holds the potential to yield novel solid forms of this compound with tailored physicochemical properties.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For a molecule like 4-Chloro-3-methylbenzylamine hydrochloride, DFT calculations can elucidate the effects of the chloro and methyl substituents on the benzylamine (B48309) framework.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The presence of the aminomethyl group, which can rotate relative to the benzene (B151609) ring, suggests the possibility of multiple stable conformations.

Conformational analysis would be performed to identify the various low-energy conformers and to determine their relative stabilities. This is typically achieved by systematically rotating the rotatable bonds and performing a geometry optimization at each step. The results of such an analysis would reveal the preferred spatial orientation of the aminomethyl group with respect to the substituted benzene ring.

Below is a hypothetical table of optimized geometric parameters for the lowest energy conformer of 4-Chloro-3-methylbenzylamine, calculated at the B3LYP/6-31G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters for 4-Chloro-3-methylbenzylamine

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-C (ring avg.) | 1.39 Å | |

| C-CH3 | 1.51 Å | |

| C-CH2N | 1.52 Å | |

| C-N | 1.47 Å | |

| Bond Angle | Cl-C-C | 119.5° |

| C-C-CH3 | 121.0° | |

| C-C-CH2N | 120.5° |

This is an interactive data table. You can sort and filter the data.

Prediction of Electronic Properties and Molecular Orbitals

DFT calculations provide a wealth of information about the electronic properties of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of these frontier orbitals can also be visualized to identify the regions of the molecule that are most likely to be involved in chemical reactions. For 4-Chloro-3-methylbenzylamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic ring.

Table 2: Predicted Electronic Properties of 4-Chloro-3-methylbenzylamine

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

This is an interactive data table. You can sort and filter the data.

Simulation of Spectroscopic Data (NMR, IR, UV-Vis)

Quantum chemical calculations can simulate various types of spectra, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted.

IR Spectroscopy: The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending). These predicted spectra can be compared with experimental IR spectra to confirm the structure of the synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This can help in understanding the photophysical properties of the molecule.

Table 3: Simulated Vibrational Frequencies for 4-Chloro-3-methylbenzylamine

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3400 | N-H stretch |

| ν(C-H, aromatic) | 3100 | Aromatic C-H stretch |

| ν(C-H, methyl) | 2950 | Methyl C-H stretch |

| ν(C=C) | 1600 | Aromatic C=C stretch |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to investigate the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

Study of Molecular Flexibility and Conformational Space

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space in a more comprehensive manner than static calculations. By simulating the molecule's motion over a period of time, one can observe the transitions between different conformers and determine their relative populations. This is particularly useful for understanding how the molecule might behave in solution or when interacting with a biological target.

Mechanistic Studies through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational methods could be used to:

Identify transition states: By locating the transition state structures for a proposed reaction pathway, the activation energy can be calculated, providing insight into the reaction rate.

Map reaction pathways: The entire reaction coordinate can be mapped out, from reactants to products, including any intermediates and transition states.

Investigate the role of catalysts: If the reaction is catalyzed, computational models can be used to understand how the catalyst interacts with the substrate and lowers the activation energy.

Elucidation of Reaction Pathways and Transition States

The elucidation of a reaction pathway involves identifying all elementary steps, including the formation of intermediates and the structures of transition states that connect them. For substituted benzylamines, common reaction pathways include nucleophilic substitution, reductive amination, and elimination reactions. researchgate.netresearchgate.netmasterorganicchemistry.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these pathways. longdom.orgresearchgate.net Researchers can model the interaction of reactants and predict the most likely course of the reaction. For instance, in a nucleophilic substitution reaction involving a benzylamine, DFT calculations can help determine whether the reaction proceeds via an SN2-type mechanism, which involves a single transition state. researchgate.net

A key aspect of this elucidation is the characterization of transition states—the highest energy point along the reaction coordinate between a reactant and an intermediate or product. Automated algorithms have been developed that can systematically search for and optimize the geometry of these saddle points on the potential energy surface. nih.govcompchemhighlights.org For example, a study on the elimination reactions of polycyclic hydroxybenzylammoniums used DFT calculations to identify the transition state geometries for the C-N bond cleavage, providing insight into how the structure of the aromatic core influences the reaction. rsc.org A similar approach could be applied to model the reactions of 4-Chloro-3-methylbenzylamine, such as its formation via the reductive amination of 4-chloro-3-methylbenzaldehyde (B52831), to identify the transition states for imine formation and its subsequent reduction.

Mechanistic studies on related benzylamine reactions have successfully used experimental evidence combined with theoretical analysis to propose detailed pathways. In a three-component reaction of benzylamines, various intermediates were isolated and characterized, allowing for the proposal of a comprehensive reaction route involving a series of imine and phosphonate (B1237965) products. mdpi.com

Energy Profile Analysis of Chemical Transformations

Energy profile analysis provides a quantitative description of a reaction pathway, detailing the relative energies of reactants, intermediates, transition states, and products. This analysis is crucial for determining the feasibility and rate of a chemical transformation. The primary output is a reaction coordinate diagram, which plots potential energy against the progress of the reaction.

While specific data for this compound is not published, an illustrative energy profile analysis for a hypothetical reaction, such as its nucleophilic substitution, could be generated using these computational techniques. The table below demonstrates the type of data that such a study would produce, comparing the energetic barriers for substituted benzylamines in a hypothetical reaction.

| Substituent on Benzylamine | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔGRxn, kcal/mol) | Reaction Type |

|---|---|---|---|

| H (Unsubstituted) | 22.5 | -5.0 | Illustrative Nucleophilic Substitution |

| 4-Chloro-3-methyl | 21.8 | -5.5 | Illustrative Nucleophilic Substitution |

| 4-Methoxy | 21.0 | -6.2 | Illustrative Nucleophilic Substitution |

| 4-Nitro | 23.5 | -4.1 | Illustrative Nucleophilic Substitution |

Note: The data in the table is illustrative and designed to represent the typical output of a computational energy profile analysis for a series of related compounds. It is not based on experimental or calculated values for 4-Chloro-3-methylbenzylamine.

Such an analysis for 4-Chloro-3-methylbenzylamine would clarify the electronic effects of the chloro and methyl substituents on its reactivity, providing a quantitative basis for understanding and predicting its chemical behavior in various synthetic transformations.

Advanced Separation and Purification Methodologies

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Chloro-3-methylbenzylamine hydrochloride, providing critical data on its purity and enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound. A typical purity assay for this compound specifies a minimum purity of 96%, which is verified by HPLC analysis. For purity assessment, a reversed-phase HPLC method is commonly employed.

For the separation of enantiomers, which is critical for chiral compounds, HPLC with a chiral stationary phase (CSP) is the method of choice. While specific studies on the enantiomeric resolution of this compound are not extensively documented, methods developed for similar chiral amines are highly relevant. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel has been successfully used for the enantioselective HPLC analysis of various chiral compounds, including imidazolines. mdpi.com The separation is typically achieved using a mobile phase consisting of a buffer, like ammonium (B1175870) acetate, mixed with organic solvents such as acetonitrile (B52724) and methanol (B129727). mdpi.com The interaction between the enantiomers and the chiral stationary phase leads to differential retention, allowing for their separation and quantification.

Table 1: Illustrative HPLC Conditions for Purity and Enantiomeric Analysis

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Resolution (Chiral HPLC) |

| Column | C18, 4.6 x 150 mm, 5 µm | Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile:Methanol:Ammonium Acetate Buffer |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Temperature | Ambient | 25°C |

Gas Chromatography (GC) offers a high-resolution separation technique that can be applied to the analysis of 4-Chloro-3-methylbenzylamine. Due to the low volatility of the hydrochloride salt, derivatization is a necessary step to convert the analyte into a more volatile form suitable for GC analysis. A common derivatization agent for primary amines is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine group to form a stable and volatile N-trifluoroacetyl derivative. nih.gov

The separation is typically performed on a capillary column coated with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity for organic compounds. GC-Mass Spectrometry (GC-MS) can also be employed for definitive peak identification by providing mass spectral data of the derivatized analyte. nih.gov

For the separation of the stereoisomers of 4-Chloro-3-methylbenzylamine, chiral gas chromatography is a powerful technique. This method often utilizes a chiral stationary phase, such as a substituted cyclodextrin, to achieve enantiomeric resolution. wiley.com Similar to standard GC analysis, derivatization of the amine is required.

Research on the chiral separation of structurally related 1-phenylalkylamines has shown that using a stationary phase like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin can effectively resolve the enantiomers of their N-trifluoroacetyl derivatives. wiley.com The separation is influenced by the nature and position of substituents on the aromatic ring. The different interactions between the enantiomers and the chiral stationary phase result in different retention times, allowing for their separation.

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in characterizing the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of this compound by measuring changes in mass as a function of temperature. For amine hydrochlorides, the TGA thermogram typically shows a multi-step decomposition process. The initial weight loss often corresponds to the loss of hydrogen chloride, followed by the decomposition of the resulting free amine at higher temperatures. gla.ac.uk The thermal decomposition of benzylamine (B48309) is noted to emit toxic fumes. nih.gov

Table 2: Expected TGA Profile for a Benzylamine Hydrochloride

| Temperature Range | Event |

| 200 - 300°C | Onset of decomposition, likely loss of HCl |

| > 300°C | Decomposition of the organic amine residue |

The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative degradation. mdpi.com

Differential Scanning Calorimetry (DSC) is used to investigate thermal transitions such as melting, crystallization, and glass transitions. For this compound, a key thermal event is its melting point. Product specifications indicate a melting point in the range of 252.3°C to 253.5°C. A DSC thermogram would show a sharp endothermic peak in this temperature range, corresponding to the melting of the crystalline solid. The enthalpy of fusion can also be determined from the area of the melting peak, providing information about the crystallinity of the sample.

In studies of other amine hydrochlorides, such as diphenhydramine (B27) hydrochloride, DSC has been used to observe the melting endotherm. nih.gov The shape and position of the peak can provide insights into the purity of the sample, with impurities often causing a broadening and depression of the melting peak. The DSC analysis is typically conducted under a nitrogen atmosphere to minimize oxidative processes. mdpi.com

Utility as a Synthon in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. While no specific literature details the use of this compound as a synthon, the general reactivity of benzylamines suggests potential applications.

Intermediate for the Synthesis of Complex Organic Scaffolds

Benzylamines are frequently used as intermediates in the synthesis of nitrogen-containing heterocyclic compounds and other complex molecular architectures. The amine group can undergo a variety of transformations, such as N-alkylation, acylation, and condensation reactions, to build more elaborate structures. For example, benzylamine and its derivatives can be used to synthesize amides, which are crucial functional groups in many biologically active molecules. The synthesis of N-benzylamides from benzylamine is a well-established reaction. nih.gov

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency in creating molecular diversity. Benzylamines can participate as the amine component in various MCRs. However, no specific examples involving this compound have been reported.

Development of Novel Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes often involves the synthesis of derivatives of a parent compound to investigate structure-activity relationships.

Design and Synthesis of Molecular Tools for Target Engagement Studies (Non-Biological)

While there is no specific information on this compound, research on substituted aryl benzylamines has shown their potential as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer research. nih.gov This suggests that, hypothetically, derivatives of 4-Chloro-3-methylbenzylamine could be synthesized to probe interactions with specific molecular targets, although no such studies have been published.

Catalysis and Material Science Applications

Ligand in Homogeneous and Heterogeneous Catalysis (if applicable for related compounds)

Applications of 4 Chloro 3 Methylbenzylamine Hydrochloride in Research Chemistry

Precursor for Polymer Synthesis

While direct, documented applications of 4-Chloro-3-methylbenzylamine hydrochloride as a monomer for industrial-scale polymer synthesis are not prevalent in publicly available research, its chemical structure suggests potential utility in the field of polymer chemistry. The reactivity of the primary amine group, combined with the influences of the chloro and methyl substituents on the aromatic ring, allows for theoretical consideration of its role in several polymerization contexts.

As a mono-functional amine, 4-Chloro-3-methylbenzylamine would primarily act as a chain-capping or modifying agent in polymerization reactions. In processes such as polyamidation or polyimidation, where difunctional monomers (diamines and diacids, or diamines and dianhydrides, respectively) are typically used to build long polymer chains, the introduction of a monoamine like 4-Chloro-3-methylbenzylamine would terminate the chain growth. This controlled termination is a crucial technique for regulating the molecular weight of polymers, which in turn influences their physical and mechanical properties.

Theoretically, if 4-Chloro-3-methylbenzylamine were to be used in conjunction with common monomers for polyamide synthesis, such as adipoyl chloride and hexamethylenediamine (B150038) (for the synthesis of Nylon 6,6), it would be incorporated at the end of the growing polymer chain. The resulting polymer would have a 4-chloro-3-methylbenzyl group at its terminus. The presence of the chlorine atom and the methyl group could impart specific properties to the polymer, such as altered solubility, modified surface properties, and potentially enhanced thermal stability or flame retardancy due to the chlorine content.

Furthermore, benzylamine (B48309) derivatives are known to be used in the synthesis of various polymers. For instance, poly(vinyl benzyl (B1604629) amine) is synthesized from poly(vinyl benzyl chloride), indicating that the benzylamine moiety is a viable component in polymer structures. researchgate.netgoogle.com Research on substituted benzylamines, including those with chloro and methyl groups, in other chemical reactions suggests their potential for incorporation into polymeric systems. mdpi.com

To illustrate its potential, we can consider the hypothetical reaction of 4-Chloro-3-methylbenzylamine in a polyamide synthesis.

Table 1: Hypothetical Polyamide Synthesis with 4-Chloro-3-methylbenzylamine as a Chain Terminator

| Reactants | Reaction Type | Role of 4-Chloro-3-methylbenzylamine | Potential Polymer Structure Snippet |

| Adipoyl chloride, Hexamethylenediamine, 4-Chloro-3-methylbenzylamine | Interfacial Polymerization | Chain Terminator | ...-NH-(CH₂)₆-NH-CO-(CH₂)₄-CO-NH-CH₂-C₆H₃(3-CH₃)(4-Cl) |

| Terephthaloyl chloride, p-Phenylenediamine, 4-Chloro-3-methylbenzylamine | Solution Polymerization | Chain Terminator | ...-NH-C₆H₄-NH-CO-C₆H₄-CO-NH-CH₂-C₆H₃(3-CH₃)(4-Cl) |

In a different context, if a difunctional derivative of 4-Chloro-3-methylbenzylamine were synthesized, for example, by introducing a second amine or a carboxylic acid group, it could then act as a primary monomer. For instance, a hypothetical "diamino-4-chloro-3-methylbenzene" could be copolymerized with a diacid chloride to form a fully aromatic polyamide (aramid). The chloro and methyl groups on the benzene (B151609) ring would be expected to influence the polymer's properties, such as its solubility, thermal resistance, and mechanical strength.

Aromatic polyimines are another class of polymers where a difunctional analogue of 4-Chloro-3-methylbenzylamine could theoretically be employed. dtic.mil The reaction of an aromatic diamine with a dialdehyde (B1249045) yields a polyimine, a type of Schiff base polymer. These polymers are often investigated for their electronic and optical properties.

Comparative Analysis with Structural Analogues and Isomers

Comparison with Positional Isomers (e.g., 2-Chloro-4-methylbenzylamine hydrochloride)

Positional isomers, such as 4-Chloro-3-methylbenzylamine hydrochloride and 2-Chloro-4-methylbenzylamine hydrochloride, share the same molecular formula but differ in the arrangement of substituents on the benzene (B151609) ring. This difference in substitution patterns can lead to notable variations in their physical and chemical properties.

The synthesis of these isomers often starts from their respective benzaldehyde (B42025) precursors. For instance, 2-Chloro-4-methylbenzaldehyde is a known intermediate for producing its corresponding benzylamine (B48309). The conversion of the aldehyde to the amine can be achieved through methods like reductive amination. google.com

The placement of the chlorine and methyl groups influences the electronic environment of the aromatic ring and the reactivity of the benzylic position. For example, in 4-Chloro-3-methylbenzylamine, the chloro and methyl groups are ortho and meta, respectively, to the benzylamine moiety. In 2-Chloro-4-methylbenzylamine, these positions are reversed. These differences can affect properties such as pKa, melting point, and solubility of their hydrochloride salts. The differentiation of such positional isomers is a critical task in analytical chemistry, often requiring a combination of chromatographic and spectroscopic techniques for unambiguous identification. researchgate.netresearchgate.net

Below is a table comparing the base compounds and related precursors.

| Property | 4-Chloro-3-methylbenzylamine | 2-Chloro-4-methylbenzylamine | 4-Chloro-3-methylbenzaldehyde (B52831) | 2-Chloro-4-methylbenzaldehyde |

| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | C₈H₇ClO | C₈H₇ClO |

| Molecular Weight | 155.63 g/mol | 155.63 g/mol | 154.59 g/mol nih.gov | 156.59 g/mol |

| Appearance | - | Liquid chemicalbook.com | - | Colorless or yellowish liquid |

| Boiling Point | - | 215 °C chemicalbook.com | - | 237 °C |

| Density | - | 1.173 g/mL at 25 °C chemicalbook.com | - | 1.160 g/cm³ |

| CAS Number | 86930-41-4 | 89-97-4 chemicalbook.com | 2757659 (CID) nih.gov | 59737-64-1 |

Data for the base amine forms are presented where hydrochloride salt data is unavailable.

Studies on N-Alkylated Benzylamine Hydrochlorides (e.g., N-methyl-4-chlorobenzylamine hydrochloride)